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Compound of Interest

Compound Name: (S)-2-Methoxycyclohexanone

CAS No.: 155320-76-6

Cat. No.: B134003 Get Quote

Executive Summary
(S)-2-Methoxycyclohexanone (CAS: Generic 7429-44-9 for racemate; specific chiral CAS

varies by purity) is a versatile

-functionalized cyclic ketone. Its value in drug development lies in its ability to serve as a chiral
scaffold for constructing complex pharmaceutical intermediates, particularly
aminocyclohexanols and fused heterocyclic systems. Unlike simple cyclohexanone, the
methoxy group at the C2 position introduces both electronic bias and steric hindrance, enabling
highly diastereoselective nucleophilic additions (e.g., Grignard, hydride reduction) governed by
the Felkin-Anh and Cram chelation models.

Key Value Proposition:

Direct Access to Chiral 1,2-Amino Alcohols: Precursor for bioactive aminocyclohexane

derivatives.

Stereochemical Control: The C2-methoxy group directs nucleophilic attack to the carbonyl,

allowing predictable formation of tertiary alcohols with defined stereochemistry.

Versatility: Functions as a substrate for organocatalysis and a precursor for kinetic enolate

alkylation.
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Structural Profile & Reactivity
To effectively utilize (S)-2-methoxycyclohexanone, one must understand its conformational

dynamics.

Conformational Equilibrium
The molecule exists in a dynamic equilibrium between two chair conformations. The position of

the methoxy group is dictated by solvent polarity and the anomeric effect.

Equatorial Conformer: Generally favored in polar solvents to minimize dipole repulsion

between the carbonyl and the methoxy oxygen.

Axial Conformer: Stabilized by the anomeric effect (

) in non-polar solvents.

This equilibrium is critical because nucleophiles (Nu-) attack the carbonyl group from a

trajectory that minimizes torsional strain, often leading to "axial attack" (from the face parallel to

the axial substituents).

Optical Stability (Critical Warning)
Technical Note:

-Chiral ketones are prone to racemization via enolization, especially under basic conditions or
high temperatures.

Storage: Store at -20°C under argon.

Handling: Avoid strong thermodynamic bases (e.g., KOH, NaOEt) which promote

equilibration to the racemate. Use kinetic bases (e.g., LDA at -78°C) or acidic conditions for

derivatization.

Synthetic Route: Preparation of High-Purity (S)-2-
Methoxycyclohexanone
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Since the ketone is prone to racemization, the most robust route involves the Enzymatic Kinetic

Resolution (EKR) of its corresponding alcohol, followed by a non-epimerizing oxidation.

Protocol: Lipase-Catalyzed Resolution & Swern
Oxidation
This protocol yields high ee% (S)-ketone by resolving the stable alcohol intermediate first.

Step 1: Synthesis of Racemic 2-Methoxycyclohexanol

Reagents: Guaiacol (2-methoxyphenol),

, 5% Rh/Al

O

or Pd/C.

Conditions: High pressure hydrogenation (50 bar), 60°C.

Outcome: Mixture of cis and trans racemic alcohols.[1][2][3]

Step 2: Enzymatic Kinetic Resolution (EKR)

Biocatalyst:Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).

Acyl Donor: Vinyl Acetate (irreversible donor).

Solvent: MTBE (Methyl tert-butyl ether) or Hexane.

Mechanism: The lipase selectively acetylates the (1R, 2S)-enantiomer (Kazlauskas rule),

leaving the (1S, 2R)-alcohol unreacted.

Procedure:

Suspend racemic 2-methoxycyclohexanol (10 g) and Vinyl Acetate (2 eq) in MTBE.

Add CAL-B (100 mg/mmol). Stir at 30°C.
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Monitor conversion by GC. Stop at 50% conversion.

Filter enzyme. Separate (S)-alcohol from (R)-acetate via column chromatography.

Step 3: Swern Oxidation to (S)-2-Methoxycyclohexanone

Rationale: Swern oxidation is conducted at -78°C, preventing racemization of the

-chiral center.

Reagents: Oxalyl chloride, DMSO, Et

N, DCM.

Protocol:

Activate DMSO (2.2 eq) with Oxalyl chloride (1.1 eq) in DCM at -78°C.

Add (1S, 2R)-2-methoxycyclohexanol dropwise. Stir 15 min.

Add Et

N (5 eq) to quench. Warm to 0°C.

Workup: Wash with dilute HCl (cold) and brine. Concentrate in vacuo without heat.
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Figure 1: Enzymatic resolution workflow for isolating high-purity (S)-2-
methoxycyclohexanone.
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Strategic Applications in Asymmetric Synthesis
Diastereoselective Grignard Additions
The primary utility of (S)-2-methoxycyclohexanone is in the synthesis of chiral tertiary

alcohols via Grignard addition.[2] The C2-methoxy group directs the incoming nucleophile.

Chelation Control (Cram/Magnesium): If the Grignard reagent (R-MgX) coordinates with both

the carbonyl oxygen and the methoxy oxygen, it locks the conformation. The nucleophile

attacks from the face opposite the bulky ring residues, typically leading to the cis-1,2-

disubstituted product (alcohol and methoxy group cis).

Felkin-Anh (Non-Chelating): With non-chelating metals (e.g., organolithiums) or bulky

protecting groups, the reaction is governed by steric approach, often favoring "axial attack"

on the chair conformer.

Data Summary: Stereoselectivity of Nucleophilic Addition

Nucleophile Conditions
Major Product
Configuration

Selectivity (dr) Mechanism

MeMgBr
Et

O, 0°C

cis-1-Methyl-2-

methoxycyclohex

anol

>90:10 Chelation Control

PhMgBr THF, -78°C

cis-1-Phenyl-2-

methoxycyclohex

anol

85:15 Chelation Control

LiAlH THF, -78°C

trans-2-

Methoxycyclohex

anol

95:5
Axial Attack

(Steric)

L-Selectride THF, -78°C

cis-2-

Methoxycyclohex

anol

>99:1
Equatorial Attack

(Steric)
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(S)-2-Methoxycyclohexanone is a precursor to (1S, 2S)-2-aminocyclohexanol derivatives,

which are pharmacophores in analgesics and anti-arrhythmic drugs.

Protocol:

Reductive Amination: React (S)-2-methoxycyclohexanone with a primary amine (R-NH

) and NaBH(OAc)

.

Demethylation: Treat the resulting amine with BBr

to cleave the methyl ether, yielding the free amino-alcohol.

Stereochemical Pathway Visualization
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Figure 2: Chelation-controlled Grignard addition mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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